![molecular formula C20H19N3O2S B2964335 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 518017-85-1](/img/structure/B2964335.png)
2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings . The presence of the sulfanyl group (-SH) and the acetamide group (-CONH2) suggest that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors like the aromaticity of the phenyl and pyrimidine rings, the polarity of the acetamide group, and the potential for hydrogen bonding involving the sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Insight into Molecular Structure and Drug Likeness
A novel antiviral active molecule, closely related to the specified compound, has been synthesized and characterized, revealing insights into its equilibrium geometry, natural bond orbital calculations, and vibrational assignments. This study emphasizes the molecule's antiviral potency, particularly against SARS-CoV-2, highlighting its potential in COVID-19 therapeutics. The detailed analysis of intermolecular interactions, drug likeness, and molecular docking against SARS-CoV-2 protein showcases its pharmacokinetic properties and the possibility of irreversible interaction with SARS-CoV-2 protease (Mary et al., 2020).
Crystal Structure Analysis
Research on compounds with a similar structure has provided valuable insights into their crystal structure, showcasing how the pyrimidine ring's orientation influences the molecule's overall conformation and potentially its interaction with biological targets. Such structural analyses are crucial for understanding the compound's biochemical interactions and potential therapeutic applications (Subasri et al., 2017).
Dual Inhibitory Action on Key Enzymes
Compounds bearing a similar core structure have demonstrated potent dual inhibitory action against critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA synthesis. This dual inhibition suggests the compound's potential as a therapeutic agent in treating diseases characterized by rapid cell division, such as cancer (Gangjee et al., 2008).
Antimicrobial and Antitumor Potential
Synthetic approaches to derivatives of related compounds have revealed significant antimicrobial and antitumor activities. Such findings underscore the potential utility of these compounds in developing new treatments for bacterial infections and cancer, highlighting the broader implications of this research in medicinal chemistry and pharmacology (Farzaliyev et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18-13-17(16-9-5-2-6-10-16)22-20(23-18)26-14-19(25)21-12-11-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJJYOKDJAKYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2964258.png)
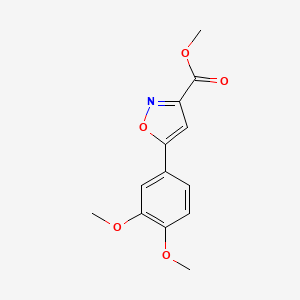
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2964261.png)
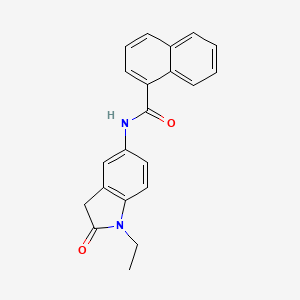
![4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2964264.png)
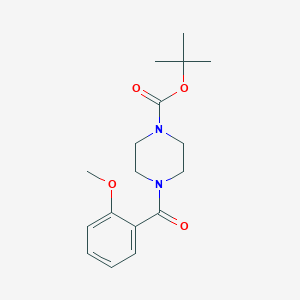

![1-[4-(4-Hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2964269.png)
![N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2964271.png)
![benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2964272.png)
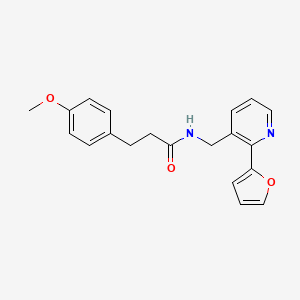
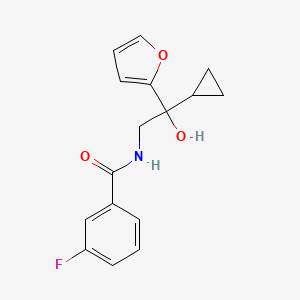
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)